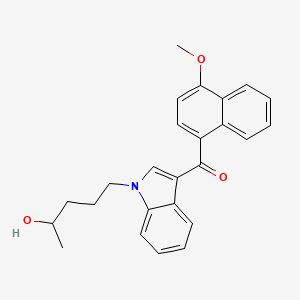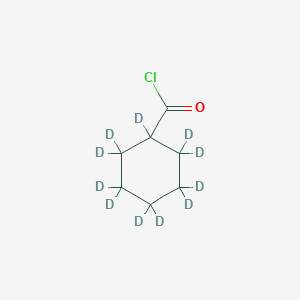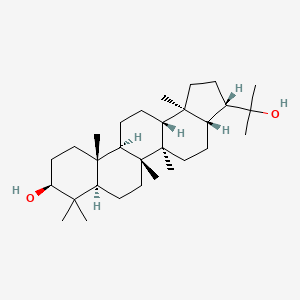
JWH-081 N-(4-hydroxypentyl) metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 081 is a cannabimimetic indole related to JWH 015 and JWH 018 that shows preference for the central cannabinoid (CB1) receptor (Ki = 1.2 nM) over the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081 N-(4-hydroxypentyl) metabolite is an expected product of the phase I metabolism of JWH 081, based on studies on the metabolism of the related synthetic cannabinoids JWH 018 and JWH 073. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic purposes.
Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Analysis :
- Jang et al. (2014) identified major urinary metabolites of AM-2201 and several metabolites of JWH-018, which include N-5-hydroxylated and carboxylated metabolites, suggesting their relevance in distinguishing between the abuse of different synthetic cannabinoids (Jang et al., 2014).
- Emerson et al. (2013) developed a method for detecting 'K2' metabolites in urine, including JWH-018 metabolites like 5-hydroxypentyl JWH-018, demonstrating the importance of these metabolites in forensic analysis (Emerson et al., 2013).
Pharmacodynamics and Toxicology :
- Seely et al. (2012) studied a major metabolite of JWH-018, JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, finding that it binds CB1 receptors and possesses antagonistic activity, highlighting the pharmacological implications of these metabolites (Seely et al., 2012).
- Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its metabolites on human cell lines, shedding light on the potential health risks associated with these substances (Couceiro et al., 2016).
Detection and Quantitative Analysis :
- Wohlfarth et al. (2013) developed a method for qualitative detection of synthetic cannabinoids and their metabolites in urine, including JWH-018, JWH-073, JWH-081, and others (Wohlfarth et al., 2013).
- Carlier et al. (2018) measured the pharmacodynamic effects of AM-2201 in rats, determining plasma pharmacokinetics for the parent drug and its metabolites, including JWH-018 N-(5-hydroxypentyl), contributing to the understanding of the pharmacokinetics of these substances (Carlier et al., 2018).
Eigenschaften
Produktname |
JWH-081 N-(4-hydroxypentyl) metabolite |
|---|---|
Molekularformel |
C25H25NO3 |
Molekulargewicht |
387.5 |
IUPAC-Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3 |
InChI-Schlüssel |
BMDREMSYCUDCJJ-UHFFFAOYSA-N |
SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)O |
Aussehen |
Assay:≥98%A solution in acetonitrile |
Synonyme |
(1-(4-Hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





